molecular formula C7H10N2O2S B1269683 Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate CAS No. 436099-75-1

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate

Cat. No.: B1269683
CAS No.: 436099-75-1
M. Wt: 186.23 g/mol
InChI Key: JWDGXHZFNYKFGE-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation

  • Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate and its derivatives have been synthesized and evaluated for various biological activities. For instance, certain derivatives have shown antiproliferative activities and potential inhibition of DNA gyrase-ATPase activity, which is crucial for targeting cytotoxic properties (Yurttaş, Evren, & Özkay, 2022).

Combinatorial Chemistry

  • This compound has been used in the synthesis of combinatorial libraries, such as 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, highlighting its utility in the development of new chemical entities for potential therapeutic applications (Zhuravel, Kovalenko, Vlasov, & Chernykh, 2005).

Antimicrobial and Antifungal Activities

  • Derivatives of this compound have been synthesized and found to exhibit antimicrobial and antifungal activities. These compounds have shown potential in combating various microbial strains and fungi, indicating their importance in the development of new antimicrobial agents (Mickevičius, Voskienė, Jonuškienė, Kolosej, Šiugždaitė, Venskutonis, Kazernavičiūtė, Brazienė, & Jakienė, 2013).

Corrosion Inhibition

  • In the field of materials science, certain thiazole derivatives, including this compound, have been studied for their corrosion inhibiting properties. These studies are significant for the protection of metals and alloys in various industrial applications (Yüce, Mert, Kardaş, & Yazıcı, 2014).

Synthesis of Complex Molecules

  • The compound and its derivatives have been used as key intermediates in the synthesis of more complex molecules, demonstrating its versatility in organic synthesis. This includes the synthesis of molecules with potential anticancer, antifilarial, and other biological activities (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

Biochemical Analysis

Biochemical Properties

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in this compound can undergo electrophilic and nucleophilic substitutions, making it a versatile molecule in biochemical reactions . The interactions of this compound with enzymes such as thiamine pyrophosphate-dependent enzymes are of particular interest, as these enzymes play crucial roles in cellular metabolism.

Cellular Effects

This compound has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of neurotransmitters, such as acetylcholine, by interacting with enzymes involved in their synthesis . Additionally, this compound may impact cellular metabolism by affecting the release of energy from carbohydrates during metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The thiazole ring in the compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and modulation of cellular pathways, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Long-term exposure to certain conditions may lead to degradation, which can affect its biological activity and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s thiazole ring can participate in various biochemical reactions, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in different tissues can influence its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDGXHZFNYKFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354725
Record name methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-75-1
Record name methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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